4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide
Overview
Description
The compound you mentioned is a type of pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Chemical Reactions Analysis
Pyridinium salts are known for their reactivity and have been used in various chemical reactions . The diethylamino group can also participate in various reactions due to its basic nature .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, TPE-4N shows aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields .Scientific Research Applications
1. Structural Analysis and Properties
- The study of related compounds, such as "2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide," reveals insights into the molecular structure, including the configuration and orientation of various functional groups, which is crucial in understanding the properties of the compound. This information is essential for applications in material science and chemistry (Kaewmanee, Chanawanno, Chantrapromma, & Fun, 2010).
2. Nonlinear Optical Properties
- Research has been conducted on derivatives for potential use in nonlinear optics. For instance, aminostilbazolium derivatives have been synthesized and their properties investigated, indicating their suitability for applications in optics and photonics (Ikeda, Tadaki, Funajima, Tatewaki, & Okada, 2011).
3. Photophysical Studies
- Hemicyanine dyes, which include similar molecular structures, have been the subject of photophysical studies. These studies explore the ultrafast fluorescence behavior, providing valuable insights for applications in fluorescence microscopy and imaging technologies (Huang, Cheng, Li, Huang, Wang, Huang, & Gong, 2002).
4. Second Harmonic Generation
- The investigation of novel molecules, including derivatives of pyridinium, has shown potential in second harmonic generation, a process important in laser technology and optical communication systems (Cheng, Huang, Gan, Luo, Yu, & Zhao, 1998).
5. Photoelectric Conversion in Nanocrystalline TiO2
- Hemicyanine derivatives have been studied for their photoelectric conversion properties when sensitized with nanocrystalline TiO2, indicating potential applications in solar energy conversion and photovoltaic cells (Wang, Li, Huang, Wang, Wei, Jin, & Li, 2000).
6. Molecular Quadratic Nonlinear Optical Responses
- Studies on complex salts with quaternary nitrogen electron acceptor units, related to the compound , provide insights into the molecular quadratic nonlinear optical responses, which are crucial for developing advanced optical materials (Coe, Foxon, Harper, Raftery, Shaw, Swanson, Asselberghs, Clays, Brunschwig, & Fitch, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3.2BrH/c1-6-28(7-2)26-16-14-24(15-17-26)12-13-25-18-21-27(22-19-25)20-11-23-29(8-3,9-4)10-5;;/h12-19,21-22H,6-11,20,23H2,1-5H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKJDYNEWLULB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.